molecular formula C25H21Cl2N3O2S B5544229 3-{[(E)-(3,5-dichloro-2-methoxyphenyl)methylidene]amino}-2-(2-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

3-{[(E)-(3,5-dichloro-2-methoxyphenyl)methylidene]amino}-2-(2-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B5544229
M. Wt: 498.4 g/mol
InChI Key: CVRMRQJPIUNAHJ-XODNFHPESA-N
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Description

3-{[(E)-(3,5-dichloro-2-methoxyphenyl)methylidene]amino}-2-(2-methylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound characterized by its unique structure, which includes a benzothieno[2,3-d]pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(E)-(3,5-dichloro-2-methoxyphenyl)methylidene]amino}-2-(2-methylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. The process begins with the preparation of the benzothieno[2,3-d]pyrimidinone core, followed by the introduction of the dichloro-methoxyphenyl and methylphenyl groups through condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems ensures consistency and efficiency in the synthesis process. Purification techniques such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-{[(E)-(3,5-dichloro-2-methoxyphenyl)methylidene]amino}-2-(2-methylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation and nitration are common substitution reactions for this compound, using reagents like chlorine or nitric acid.

Common Reagents and Conditions

The reactions typically occur under controlled conditions, with specific reagents chosen based on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur in the presence of a solvent like ethanol or tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3-{[(E)-(3,5-dichloro-2-methoxyphenyl)methylidene]amino}-2-(2-methylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-{[(E)-(3,5-dichloro-2-methoxyphenyl)methylidene]amino}-2-(2-methylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved can vary depending on the specific application, but often include modulation of signaling pathways and inhibition of key enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-{[(E)-(3,5-dichloro-2-methoxyphenyl)methylidene]amino}-2-(2-methylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one apart is its complex structure, which allows for diverse chemical reactivity and potential applications in various fields. Its unique combination of functional groups provides a versatile platform for further chemical modifications and research.

Properties

IUPAC Name

3-[(E)-(3,5-dichloro-2-methoxyphenyl)methylideneamino]-2-(2-methylphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21Cl2N3O2S/c1-14-7-3-4-8-17(14)23-29-24-21(18-9-5-6-10-20(18)33-24)25(31)30(23)28-13-15-11-16(26)12-19(27)22(15)32-2/h3-4,7-8,11-13H,5-6,9-10H2,1-2H3/b28-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVRMRQJPIUNAHJ-XODNFHPESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC3=C(C4=C(S3)CCCC4)C(=O)N2N=CC5=C(C(=CC(=C5)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C2=NC3=C(C4=C(S3)CCCC4)C(=O)N2/N=C/C5=C(C(=CC(=C5)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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